Cas no 79952-42-4 (Monacolin J)

Monacolin J structure
Monacolin J structure
Produktname:Monacolin J
CAS-Nr.:79952-42-4
MF:C19H28O4
MW:320.423226356506
CID:826798
PubChem ID:9905162

Monacolin J Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (4R,6R)-4-Hydroxy-6-(2-((1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl)tetrahydro-2H-pyran-2-one
    • 6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-hydroxy
    • (4R,6R)-6-[2-[(1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one
    • 6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-h...
    • 6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-hydroxy-3,4,5,6-tetrahydro...
    • 6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-hydroxy-3,4,5,6-tetrahydro-2H-py
    • 6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-diMethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-one
    • Antibiotic MB 530A
    • Monacolin J
    • (4R,6R)-6-[2-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-Hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl]ethyl]tetrahydro-4-hydroxy-2H-pyran-2-one
    • (4R,6R)-6-[2-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-Hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl]ethyl]tetrahydro-4-hydroxy-2H-pyran-2-one (ACI)
    • 2H-Pyran-2-one, 6-[2-(1,2,6,7,8,8a-hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl)ethyl]tetrahydro-4-hydroxy-, [1S-[1α(4S*,6S*),2α,6β,8β,8aα]]- (ZCI)
    • Lovastatin diol lactone
    • Lovastatin Diol Lactone ((4R,6R)-6-[2-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-Hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl]ethyl]tetrahydro-4-hydroxy-2H-pyran-2-one)
    • HY-104051
    • 2H-PYRAN-2-ONE, 6-(2-((1S,2S,6R,8S,8AR)-1,2,6,7,8,8A-HEXAHYDRO-8-HYDROXY-2,6-DIMETHYL-1-NAPHTHALENYL)ETHYL)TETRAHYDRO-4-HYDROXY-, (4R,6R)-
    • SCHEMBL1820283
    • (4R,6R)-4-hydroxy-6-{2-[(1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl}tetrahydro-2H-pyran-2-one
    • CHEBI:79034
    • CS-0027590
    • monacolin J lactone
    • 79952-42-4
    • 2H-Pyran-2-one, 6-(2-(1,2,6,7,8,8a-hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl)ethyl)tetrahydro-4-hydroxy-
    • Q15720548
    • DTXSID801031414
    • monakolin j
    • UNII-P5IQ0SI56N
    • ES-2535
    • AKOS022183350
    • P5IQ0SI56N
    • Antibiotic MB 530A;Lovastatin diol lactone
    • DA-75089
    • G13581
    • 2H-Pyran-2-one, 6-[2-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl]ethyl]tetrahydro-4-hydroxy-, (4R,6R)-
    • Inchi: 1S/C19H28O4/c1-11-7-13-4-3-12(2)16(19(13)17(21)8-11)6-5-15-9-14(20)10-18(22)23-15/h3-4,7,11-12,14-17,19-21H,5-6,8-10H2,1-2H3/t11-,12-,14+,15+,16-,17-,19-/m0/s1
    • InChI-Schlüssel: ZDFOBOYQVYMVCW-IRUSZSJRSA-N
    • Lächelt: C([C@H]1[C@@H](C)C=CC2=C[C@@H](C[C@@H]([C@H]12)O)C)C[C@H]1OC(=O)C[C@H](O)C1

Berechnete Eigenschaften

  • Genaue Masse: 320.198759g/mol
  • Oberflächenladung: 0
  • XLogP3: 2.3
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Anzahl drehbarer Bindungen: 3
  • Monoisotopenmasse: 320.198759g/mol
  • Monoisotopenmasse: 320.198759g/mol
  • Topologische Polaroberfläche: 66.8Ų
  • Schwere Atomanzahl: 23
  • Komplexität: 510
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 7
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1

Experimentelle Eigenschaften

  • Dichte: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 128-131 ºC
  • Löslichkeit: Sehr leicht löslich (0,16 g/l) (25°C),
  • PSA: 66.76000
  • LogP: 2.59850

Monacolin J Sicherheitsinformationen

  • Lagerzustand:Please store the product under the recommended conditions in the Certificate of Analysis.

Monacolin J Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
H941625-100mg
6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-one
79952-42-4
100mg
$ 1696.00 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T12092-200mg
Monacolin J
79952-42-4 98.87%
200mg
¥ 15577 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T12092-50 mg
Monacolin J
79952-42-4 98.87%
50mg
¥7287.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T12092-100 mg
Monacolin J
79952-42-4 98.87%
100MG
¥9987.00 2022-04-26
TRC
H941625-25mg
6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-one
79952-42-4
25mg
$ 569.00 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T12092-1 mg
Monacolin J
79952-42-4 98.87%
1mg
¥882.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T12092-5 mg
Monacolin J
79952-42-4 98.87%
5mg
¥1797.00 2022-04-26
MedChemExpress
HY-104051-10mg
Monacolin J
79952-42-4 98.97%
10mg
¥3000 2024-05-22
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T12092-10mg
Monacolin J
79952-42-4 98.87%
10mg
¥ 2480 2023-09-07
A2B Chem LLC
AC38816-50mg
Monacolin J
79952-42-4 95%
50mg
$729.00 2024-04-19

Monacolin J Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Glucose Catalysts: Lovastatin esterase Solvents: Methanol ,  Water ;  24 h, pH 8.5, 28 °C
Referenz
Production by Clonostachys compactiuscula of a lovastatin esterase that converts lovastatin to monacolin J
Chen, Lin-Cheng; et al, Enzyme and Microbial Technology, 2006, 39(5), 1051-1059

Herstellungsverfahren 2

Reaktionsbedingungen
1.1R:D-Glucose, S:H2O, 28 h
Referenz
Engineered ethanol-driven biosynthetic system for improving production of acetyl-CoA derived drugs in Crabtree-negative yeast
By Liu, Yiqi et al, Metabolic Engineering, 2019, 54, 275-284

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Water ;  overnight, 100 °C; 100 °C → 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < pH 2
1.3 Solvents: Toluene ;  1 h, 110 °C; 110 °C → 23 °C
Referenz
Double oxidation of the cyclic nonaketide dihydromonacolin L to monacolin J by a single cytochrome P450 monooxygenase, LovA
Barriuso, Jorge; et al, Journal of the American Chemical Society, 2011, 133(21), 8078-8081

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Water ;  overnight, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < pH 2, rt
1.3 Reagents: Calcium hydride Solvents: Toluene ;  1 h, reflux
Referenz
Transformations of cyclic nonaketides by Aspergillus terreus mutants blocked for lovastatin biosynthesis at the lovA and lovC genes
Sorensen, John L.; et al, Organic & Biomolecular Chemistry, 2003, 1(1), 50-59

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Catalysts: Lovastatin esterase Solvents: Methanol ,  Water ;  15 min, pH 9.4, 28 °C
Referenz
Purification and characterization of a lovastatin esterase from Clonostachys compactiuscula
Schimmel, Timothy G.; et al, Applied and Environmental Microbiology, 1997, 63(4), 1307-1311

Monacolin J Raw materials

Monacolin J Preparation Products

Empfohlene Lieferanten
atkchemica
(CAS:79952-42-4)Monacolin J
CL0265
Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:79952-42-4)Monacolin J
A1038392
Reinheit:99%/99%
Menge:5mg/10mg
Preis ($):251.0/376.0